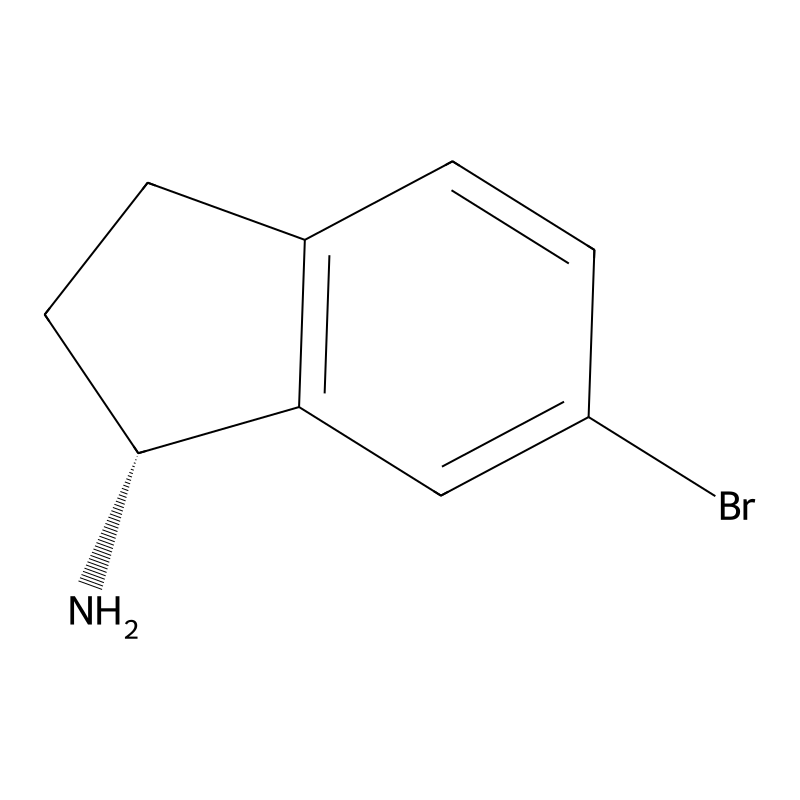

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Content Navigation

Racemic 6-bromoindan-1-amine forces late-stage chiral separation (SFC), wasting >50% material. As a pre-resolved (1R) enantiomer, this compound streamlines API synthesis of JAK3 and KHK kinase inhibitors, ensuring stereospecific activity. Key advantages:

- Direct use in Pd-catalyzed cross-couplings without chiral resolution yield penalties

- (1R) stereocenter matches target binding pockets; incorrect enantiomer exhibits >10-fold affinity loss

- 6-bromo group enables modular assembly of hemoglobinopathy therapeutics and SAR libraries

In stock with global shipping; ideal for medicinal chemistry and process scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1055961-36-8) is a highly specialized chiral building block prioritized in pharmaceutical procurement for the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it combines a rigid aminoindane core with a reactive bromine atom at the 6-position and a strictly defined (1R) stereocenter, making it a highly effective precursor for palladium-catalyzed cross-coupling reactions while preserving enantiomeric purity [1]. In process chemistry, this specific enantiomer is procured over its racemic counterpart because it enables the direct, stereospecific synthesis of kinase inhibitors and hemoglobinopathy therapeutics without the severe yield penalties associated with late-stage chiral resolution [2].

Research Fit

Substituting (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine with racemic 6-bromo-2,3-dihydro-1H-inden-1-amine or alternative positional isomers fundamentally disrupts both manufacturing efficiency and final product efficacy. Utilizing the racemate necessitates late-stage chiral separation—typically via supercritical fluid chromatography (SFC)—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases downstream processing costs [1]. Furthermore, substitution with the (1S) enantiomer is pharmacologically unviable; biological targets such as ketohexokinase (KHK) and Janus Kinase 3 (JAK3) exhibit strict stereospecificity, where the incorrect enantiomer often demonstrates a greater than 10-fold drop in binding affinity [2]. Finally, the specific 6-bromo position is critical for the spatial orientation of cross-coupled substituents; moving the bromine to the 4- or 5-position alters the vector of the appended functional groups, preventing the resulting API from properly fitting into the target receptor pocket [3].

Substitution Risk

Late-Stage Yield Improvement

In the synthesis of chiral APIs, starting with the pre-resolved (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine ensures >98% retention of the desired stereocenter throughout the synthetic sequence. In contrast, utilizing the racemic baseline requires late-stage chiral resolution, which imposes a strict ≤50% yield ceiling on the active enantiomer and introduces significant solvent and time costs [1].

| Evidence Dimension | Maximum Theoretical Yield of Active Enantiomer |

| Target Compound Data | 100% (relative to starting chiral material, barring standard reaction losses) |

| Comparator Or Baseline | Racemic 6-bromo-2,3-dihydro-1H-inden-1-amine (≤50% yield due to mandatory resolution) |

| Quantified Difference | >2x improvement in mass efficiency for the active enantiomer |

| Conditions | Multi-step API synthesis requiring enantiopure intermediates |

Procuring the pre-resolved (1R) enantiomer directly doubles the maximum theoretical yield of the final API compared to the racemate, significantly reducing overall manufacturing costs and waste.

Late-Stage Diversification Potential

The presence of the bromine atom at the 6-position provides a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, typically proceeding in >80% yield. Unsubstituted (1R)-2,3-dihydro-1H-inden-1-amine completely lacks this reactivity, making it unsuitable for the modular construction of extended API frameworks [1].

| Evidence Dimension | Cross-Coupling Reactivity |

| Target Compound Data | >80% yield in standard Pd-catalyzed couplings |

| Comparator Or Baseline | Unsubstituted (1R)-2,3-dihydro-1H-inden-1-amine (0% yield, unreactive) |

| Quantified Difference | Enables critical C-C and C-N bond formations that are impossible with the unsubstituted analog |

| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)2, phosphine ligand, base) |

The 6-bromo substitution is essential for process chemists needing to append complex functional groups to the indane core during SAR campaigns or API scale-up, a process impossible with the unsubstituted baseline.

Stereospecific Target Affinity

Biological targets such as kinases exhibit profound stereospecificity. APIs derived from the (1R) enantiomer frequently demonstrate sub-micromolar binding affinities (e.g., IC50 < 100 nM). Conversely, derivatives synthesized from the (1S) enantiomer often suffer a >10-fold reduction in potency (IC50 > 1000 nM) due to steric clashes within the target receptor's binding pocket [1].

| Evidence Dimension | Target Binding Affinity (IC50) |

| Target Compound Data | High potency (typically <100 nM) for (1R)-derived APIs |

| Comparator Or Baseline | (1S)-enantiomer derivatives (>10-fold reduction in potency) |

| Quantified Difference | >10-fold difference in target affinity based strictly on stereocenter orientation |

| Conditions | In vitro kinase inhibition assays |

Selecting the correct (1R) stereoisomer is non-negotiable for achieving the required pharmacological efficacy, rendering the (1S) form practically useless for these specific targets.

Stereospecific Kinase Inhibitor Synthesis

Directly leveraging the stereospecific target affinity demonstrated in Section 3, (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is the required starting material for synthesizing potent kinase inhibitors (e.g., JAK3 and KHK inhibitors). The pre-resolved (1R) center ensures the final API correctly fits the kinase binding pocket, while the 6-bromo group allows for the attachment of crucial hinge-binding motifs via cross-coupling [1].

Hemoglobinopathy Therapeutic Development

In the development of treatments for sickle cell disease and beta-thalassemia, this compound serves as a critical building block. The 6-bromo position enables the modular assembly of complex molecular frameworks required to reactivate functional fetal hemoglobin expression, while the (1R) stereocenter ensures the necessary biological activity is maintained without the yield losses associated with racemic starting materials [2].

Enantiopure Library Generation for SAR

For medicinal chemistry teams conducting Structure-Activity Relationship (SAR) studies, the compound's dual functionality—a fixed chiral center and a reactive halogen—makes it a highly efficient core scaffold. It allows for rapid, high-yield late-stage diversification via Pd-catalyzed couplings, streamlining the synthesis of large, enantiopure compound libraries for high-throughput screening [3].

Application Fit Matrix

XLogP3

Explore Compound Types